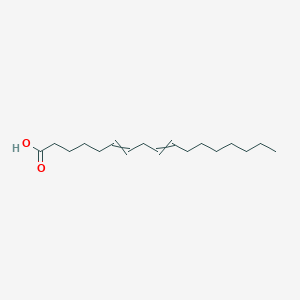

Heptadeca-6,9-dienoic acid

説明

Heptadeca-6,9-dienoic acid is a 17-carbon unsaturated fatty acid with double bonds at positions 6 and 7. These compounds share key features, including conjugated or non-conjugated double bonds and carboxylic acid termini, which influence their interactions with biological systems .

特性

CAS番号 |

122576-58-3 |

|---|---|

分子式 |

C17H30O2 |

分子量 |

266.4 g/mol |

IUPAC名 |

heptadeca-6,9-dienoic acid |

InChI |

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9,11-12H,2-7,10,13-16H2,1H3,(H,18,19) |

InChIキー |

XQRHREDEJPUUPG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC=CCC=CCCCCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Heptadeca-6,9-dienoic acid can be synthesized through several methods. One common approach involves the use of fatty acid methyl esters as starting materials. The methyl esters undergo a series of reactions, including hydrogenation and isomerization, to introduce the desired double bonds at specific positions . Acid-catalyzed and base-catalyzed methods are often employed to achieve these transformations.

Industrial Production Methods: In industrial settings, the production of heptadeca-6,9-dienoic acid typically involves the extraction of fatty acids from natural sources, such as plant oils. These fatty acids are then subjected to chemical modifications to achieve the desired structure. The use of catalysts, such as boron trifluoride in methanol (BF3/MeOH), is common to facilitate the methylation and isomerization processes .

化学反応の分析

Types of Reactions: Heptadeca-6,9-dienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the double bonds, leading to the formation of epoxides or hydroperoxides.

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.

Substitution: Alcohols or amines in the presence of acid catalysts are used for esterification and amidation reactions.

Major Products:

Oxidation: Epoxides, hydroperoxides.

Reduction: Saturated fatty acids.

Substitution: Esters, amides.

科学的研究の応用

Heptadeca-6,9-dienoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules, including polymers and surfactants.

Biology: The compound is studied for its role in cellular signaling and membrane structure.

Industry: It is used in the production of biodegradable plastics and as a precursor for bio-based lubricants.

作用機序

The mechanism of action of heptadeca-6,9-dienoic acid involves its interaction with various molecular targets and pathways:

類似化合物との比較

Comparison with Structurally Similar Compounds

Octadeca-6,9-dienoic Acid (18:2Δ6,9)

- Structure : 18-carbon chain with double bonds at positions 6 and 8.

- Synthesis : Biosynthesized via supplementation of deuteriated oleic acid to a Tetrahymena auxotroph lacking Δ9 and Δ12 desaturase activity .

- Biophysical Properties: In phospholipid bilayers, its deuteriated form exhibits distinct quadrupolar splittings in ²H NMR studies, differing from mono-unsaturated analogs like oleic acid. This highlights the impact of dual double bonds on membrane dynamics and lipid packing .

- Biological Relevance : Used to study membrane behavior, but direct therapeutic applications are less documented.

Eicosa-5,9-dienoic Acid (20:2Δ5,9)

- Structure : 20-carbon chain with double bonds at positions 5 and 9.

- Synthesis : Produced via Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes, yielding high-purity compounds in ~94% efficiency .

- Biological Activity :

- Structure-Activity Relationship : Introduction of a phenyl group at position 11 increases DNA binding affinity through π-π stacking, improving inhibitory activity .

14-Methylpentadeca-5,9-dienoic Acid

- Structure : 15-carbon chain with double bonds at 5 and 9 and a methyl branch at position 14.

- Synthesis : Total synthesis confirmed via spectral data (NMR, IR) .

- Activity : Exhibits antimicrobial properties, though mechanisms remain unclear. The methyl group may hinder enzyme binding or alter lipid integration .

Marine-Derived 2-Methoxyhexacosa-5,9-dienoic Acid

- Structure : 26-carbon chain with double bonds at 5 and 9 and a methoxy group at position 2.

- Synthesis : Produced via lipase-catalyzed resolution and O-alkylation .

- Activity : Isolated from marine sponges, suggesting ecological roles in defense or signaling. Methoxy substitution likely enhances solubility or target specificity .

Structural and Functional Analysis

Key Structural Determinants :

- Chain Length : Longer chains (e.g., 26 carbons) may enhance membrane integration, while shorter chains (e.g., 15 carbons) could limit bioavailability.

- Double Bond Position: Double bonds at 5,9 vs. 6,9 alter molecular curvature, affecting DNA intercalation (e.g., eicosa-5,9-dienoic acid’s topoisomerase inhibition ) versus membrane fluidity (octadeca-6,9-dienoic acid ).

- Substituents : Phenyl or methoxy groups enhance DNA/protein interactions, while methyl branches may disrupt enzymatic processing .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。